Cas no 1804840-21-8 (2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid)

2-ヨード-5-ニトロ-3-(トリフルオロメトキシ)ピリジン-6-酢酸は、高度に官能基化されたピリジン誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。ヨード基とニトロ基の存在により、求電子置換反応やカップリング反応への高い反応性を示します。特に、トリフルオロメトキシ基の導入により、脂溶性の向上や代謝安定性の改善が期待できます。酢酸部位はさらに誘導体化可能な点が特徴で、多様な構造修飾が可能です。この化合物は創薬化学分野において、新規活性分子の構築に有用なビルディングブロックとしての価値を有しています。

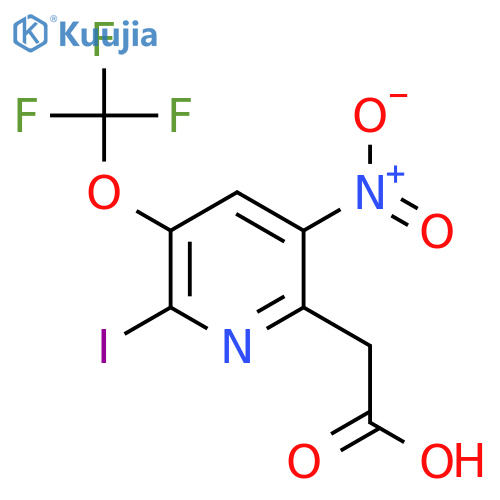

1804840-21-8 structure

商品名:2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid

CAS番号:1804840-21-8

MF:C8H4F3IN2O5

メガワット:392.027444839478

CID:4836763

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid

-

- インチ: 1S/C8H4F3IN2O5/c9-8(10,11)19-5-2-4(14(17)18)3(1-6(15)16)13-7(5)12/h2H,1H2,(H,15,16)

- InChIKey: DFHNTJSWRBZQMN-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C(C(CC(=O)O)=N1)[N+](=O)[O-])OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 361

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 105

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029089956-1g |

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid |

1804840-21-8 | 97% | 1g |

$1,549.60 | 2022-04-01 |

2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

1804840-21-8 (2-Iodo-5-nitro-3-(trifluoromethoxy)pyridine-6-acetic acid) 関連製品

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量